Exact Mass Differentiation from Non-Halogenated and Mono-Halogenated Benzothiazole-Acetamide Analogs
High-resolution mass spectrometry (HRMS) provides unambiguous discrimination between the target compound and structurally similar benzothiazole-acetamides that lack the 3-chloro-4-fluoro substitution. The target compound's exact mass (349.045 Da) differs by ≥ 18 Da from the non-halogenated analog (2-(benzo[d]thiazol-2-yl(methyl)amino)-N-phenylacetamide) and by ≥ 3 Da from mono-halogenated variants, enabling definitive identity confirmation in procurement and analytical workflows [1].
| Evidence Dimension | Exact mass (monoisotopic) |
|---|---|
| Target Compound Data | 349.045 Da |
| Comparator Or Baseline | 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-phenylacetamide: 309.094 Da; 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-fluorophenyl)acetamide: 327.084 Da |
| Quantified Difference | Δ = 40.0 Da and Δ = 21.96 Da respectively |
| Conditions | High-resolution mass spectrometry (HRMS) or theoretical calculation |
Why This Matters
Exact mass differentiation minimizes the risk of receiving an incorrect analog, which is critical for reproducibility in target-based assays and structure-activity relationship studies.
- [1] SpectraBase. 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-chloro-4-fluorophenyl)acetamide. Spectral Database entry. Accessed April 2026. View Source
